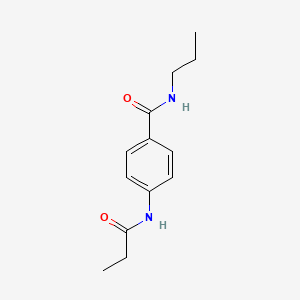

4-(propanoylamino)-N-propylbenzamide

Description

Properties

IUPAC Name |

4-(propanoylamino)-N-propylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c1-3-9-14-13(17)10-5-7-11(8-6-10)15-12(16)4-2/h5-8H,3-4,9H2,1-2H3,(H,14,17)(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUPCWDHTDIFELX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=CC=C(C=C1)NC(=O)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(propanoylamino)-N-propylbenzamide typically involves the acylation of 4-aminobenzamide with propionyl chloride, followed by the alkylation of the resulting intermediate with propyl bromide. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the acylation step. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature.

Industrial Production Methods

In an industrial setting, the production of 4-(propanoylamino)-N-propylbenzamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Propionylamino)-N-propylbenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

4-(Propionylamino)-N-propylbenzamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(propanoylamino)-N-propylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subject to ongoing research, but it is believed that the compound can influence cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-(N-Allylsulfamoyl)-N-Propylbenzamide

- Structure: Features a sulfamoyl (SO₂NH₂) group instead of a propanoylamino group, with an allyl substituent .

- Synthesis : Prepared via ultrasound-assisted ketene-ketene coupling, a green method with high efficiency and reduced environmental impact compared to traditional sulfonamide synthesis .

- Electronic Properties :

- Pharmacological Potential: Sulfamoyl derivatives exhibit diuretic, antitumor, and antimicrobial activities, though specific data for this compound are pending .

4-(p-Aminophenylazo)-N-Propylbenzamide (AzoMCM)

- Structure: Incorporates an azo (-N=N-) group linked to an aminophenyl moiety, enabling photoresponsive behavior .

- Applications: Used in mesoporous aluminosilicate materials for controlled drug release. Thermal stability up to 150°C (TG-DTA data) .

- Key Difference: The azo group confers pH- and light-responsive properties absent in 4-(propanoylamino)-N-propylbenzamide .

2-Ethyl-4-[(4-Fluorobenzyl)Amino]-N-Propylbenzamide Hydrochloride

- Synthesis : Prepared via multi-step reactions involving HBTU-mediated coupling, contrasting with the simpler acylations used for benzamides .

- Pharmacokinetics : Fluorine substitution often improves metabolic stability and target affinity in CNS-active compounds .

Comparative Data Table

Research Findings and Gaps

- Electronic Properties: Theoretical studies (DFT/B3LYP) on 2-(N-allylsulfamoyl)-N-propylbenzamide highlight its reactivity and intermolecular interactions, but analogous calculations for 4-(propanoylamino)-N-propylbenzamide are absent .

- Pharmacology: Sulfonamide derivatives (e.g., 2-(N-allylsulfamoyl)-N-propylbenzamide) show broad bioactivity, but the propanoylamino variant’s efficacy remains unexplored .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(propanoylamino)-N-propylbenzamide, and what reaction conditions optimize yield?

- Methodology : The compound is typically synthesized via amide coupling reactions. For example, HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in acetonitrile with triethylamine as a base can mediate the coupling of 4-(propanoylamino)benzoic acid with N-propylamine . Reaction optimization includes controlling temperature (ambient to 60°C) and solvent polarity to minimize side products.

- Data : Yields >75% are achievable under anhydrous conditions with stoichiometric HBTU .

Q. How is the purity and structural integrity of 4-(propanoylamino)-N-propylbenzamide validated post-synthesis?

- Methodology : Analytical techniques include:

- HPLC-MS : To confirm molecular weight ([M+H]+ expected at 265.3 g/mol) and detect impurities.

- NMR : H NMR (DMSO-d6) shows characteristic peaks: δ 8.3 ppm (amide NH), δ 2.3–1.5 ppm (propyl chain) .

- FTIR : Amide I and II bands at ~1650 cm⁻¹ and ~1550 cm⁻¹ confirm the presence of the amide group .

Advanced Research Questions

Q. What strategies resolve contradictions in reported synthetic yields for 4-(propanoylamino)-N-propylbenzamide?

- Analysis : Discrepancies often arise from solvent choice (e.g., acetonitrile vs. DMF) and coupling reagent efficiency. For instance, HBTU in acetonitrile () provides higher yields than DCM-based methods () due to better solubility of intermediates.

- Methodology : Systematic comparison of reagents (e.g., HBTU vs. EDC/HOBt) and solvents under inert atmospheres is recommended. Kinetic studies via in situ IR can monitor reaction progress .

Q. How does 4-(propanoylamino)-N-propylbenzamide interact with mesoporous materials in drug delivery applications?

- Findings : In , a derivative (4-(p-Aminophenylazo)-N-propylbenzamide) was functionalized onto AlMCM-41, showing 9.5% mass loss (TG-DTA) due to organic decomposition. The hexagonal pore structure (XRD d-spacing = 3.8 nm) enables controlled drug release.

- Methodology : Load efficiency studies using UV-Vis spectroscopy and release kinetics in simulated physiological conditions (pH 7.4, 37°C) are critical .

Q. What computational methods predict the pharmacokinetic properties of 4-(propanoylamino)-N-propylbenzamide?

- Approach : Molecular docking (e.g., AutoDock Vina) assesses binding affinity to targets like P-glycoprotein (). QSAR models using logP (calculated ~2.1) and polar surface area (~60 Ų) predict blood-brain barrier permeability .

- Data : The trifluoromethyl analog () shows enhanced metabolic stability, suggesting similar modifications could improve this compound’s PK profile .

Methodological Challenges & Solutions

Q. How can researchers address low solubility of 4-(propanoylamino)-N-propylbenzamide in aqueous buffers?

- Solutions :

- Co-solvent systems : Use DMSO:water (10:90 v/v) with sonication.

- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) to enhance hydrophilicity .

Q. What advanced techniques characterize hydrogen-bonding interactions of this compound with biological targets?

- Techniques :

- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics to enzymes or receptors.

- Solid-State NMR : Resolves interactions in membrane proteins, as demonstrated for related benzamides in P-glycoprotein studies () .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.